

(1R)-(+)-cis-Pinane bicyclo[3.1.1]heptane structure

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (1R)-(+)-cis-Pinane

CAS No.: 4795-86-2

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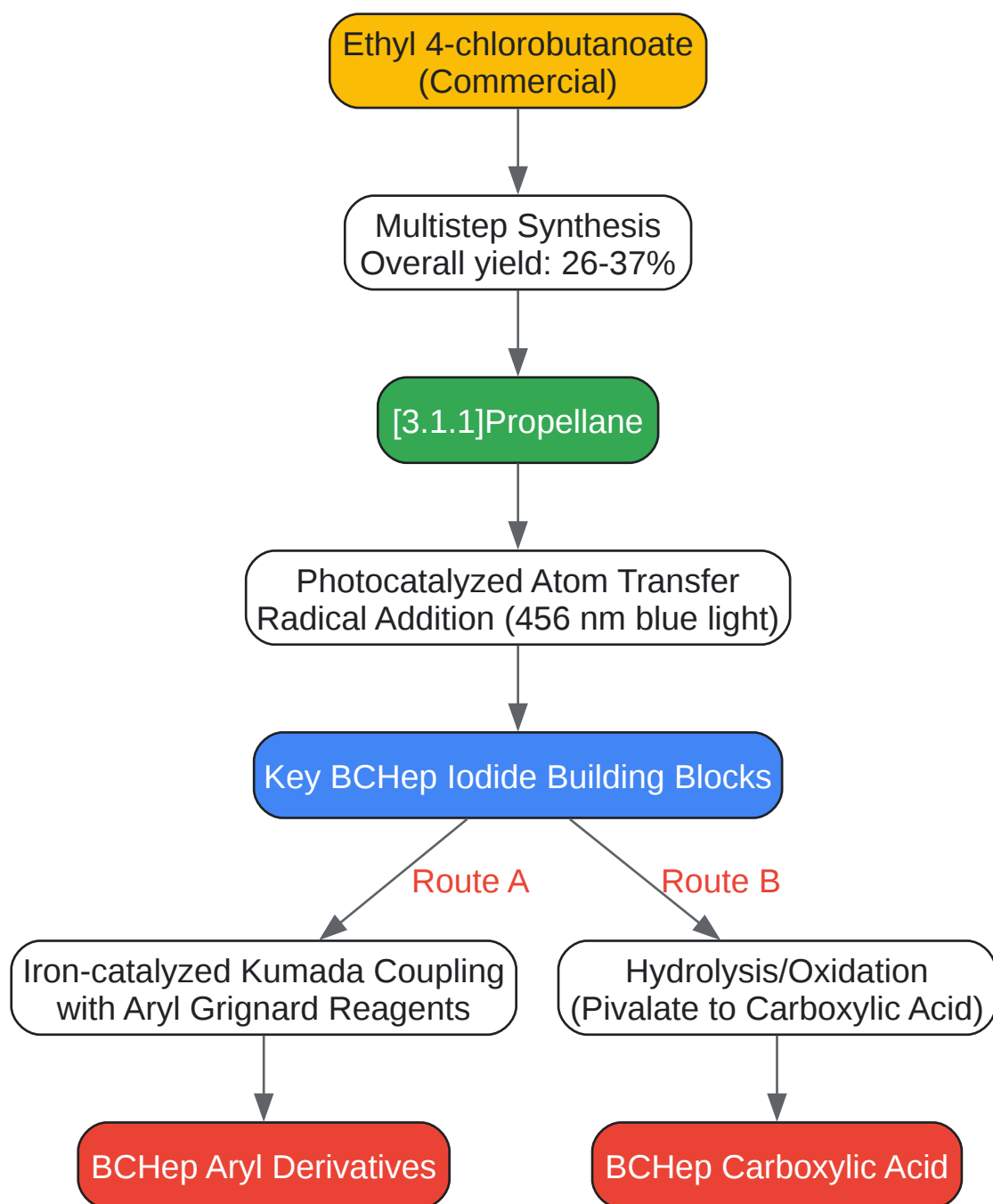
Core Structure and Relevance

The **bicyclo[3.1.1]heptane (BCHep)** framework is a saturated hydrocarbon isostere that closely mimics the geometry of a *meta*-substituted benzene ring [1]. The **(1R)-(+)-cis-pinane** molecule is a specific, naturally derived variant of this scaffold [2] [3].

- **Molecular Formula:** C₁₀H₁₈ [4] [5] [2]
- **Average Mass:** 138.25 g/mol [2]
- **Monoisotopic Mass:** 138.14 g/mol [2]
- **IUPAC Name:** 2,6,6-Trimethylbicyclo[3.1.1]heptane [2]
- **CAS Registry Numbers:**
 - (±)-*cis*-Pinane: 10281-53-5 [2]
 - (1R)-(+)-*cis*-Pinane: 4795-86-2 [2] [3]
 - Pinane (unspecified stereochemistry): 473-55-2 [2]

Synthesis and Functionalization Protocols

A 2025 *Nature Protocols* article details a modern, multigram-scale synthesis of BChep derivatives from [3.1.1]propellane [1]. This method is more efficient than traditional routes from pinene.



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Synthesis workflow for bicyclo[3.1.1]heptane derivatives from [3.1.1]propellane [1].

Key Experimental Details [1]:

- **Objective:** Provide a general route to diverse BCHeP derivatives for use in drug discovery.
- **Starting Material:** Commercially available ethyl 4-chlorobutanoate.
- **Critical Intermediate:** [3.1.1]Propellane, synthesized in five steps (26-37% overall yield).

- **Ring-Opening Functionalization:** Use photocatalyzed atom transfer radical addition reactions with blue light (456 nm) to generate key BCHeP iodide intermediates.
- **Further Derivatization:**
 - **Cross-Coupling:** Iron-catalyzed Kumada coupling with aryl Grignard reagents to introduce aromatic rings.
 - **Hydrolysis/Oxidation:** Conversion of a pivalate ester to a carboxylic acid.
- **Expertise Level:** Requires an average level of synthetic chemistry expertise.
- **Time Requirements:**
 - [3.1.1]Propellane synthesis: ~53 hours
 - BCHeP iodides: 6-8 hours
 - BCHeP carboxylic acid: ~40 hours

Biological Activity and Quantitative Data

BCHeP structures and their pinane derivatives show promising biological activities. The tables below summarize key experimental findings.

Table 1: Antimicrobial and Antiparasitic Activities of α -Pinene and Derivatives

Source/Compound	Model System	Assay Method	Key Results & Quantitative Data	Ref
α -Pinene (Sigma Aldrich)	<i>Campylobacter jejuni</i>	Broth microdilution, ethidium bromide deposition	Modulated antibiotic resistance; reduced MIC of ciprofloxacin, erythromycin, triclosan by up to 512-fold	[6]
α -Pinene & β -lactam derivatives	<i>E. coli</i> , <i>M. luteus</i> , <i>S. aureus</i> , <i>C. albicans</i>	Bioautography, MIC measurement	(+)- α -pinene showed modest activity; its β -lactam derivatives exhibited enhanced effects	[6]
3-Cyanopyridine derivatives of β -pinene	<i>K. pneumoniae</i> , <i>E. aerogenes</i> , <i>S. aureus</i> , <i>S.</i>	Serial two-fold dilution (MIC)	MIC values of all derivatives ranged from 15.6 to 125 mg/L	[6]

Source/Compound	Model System	Assay Method	Key Results & Quantitative Data	Ref
	<i>epidermidis, C. albicans</i>			
α -Pinene (from <i>S. cumini</i> EO)	<i>Leishmania amazonensis</i> promastigotes	MTT assay, cell death measurement	Cytotoxic effect: 93.7%, 83.2%, 58.4% cell death at 100, 50, 25 mg/mL , respectively	[6]

Table 2: Other Pharmacological Activities

Activity	Model / Context	Key Findings	Ref
Antitumor	Non-small cell lung carcinoma (NSCLC) with paclitaxel (PAC)	α - and β -pinene synergistically enhanced PAC-induced mitotic arrest and apoptosis ; no strong effect alone.	[7]
Anticoagulant	Rabbit model; <i>in vitro</i> thrombin time (TT) and platelet aggregation	α -Pinene derivatives from <i>A. sinensis</i> prolonged TT and inhibited platelet aggregation .	[7]
Insecticidal/Repellent	<i>Anopheles subpictus</i> (malaria vector) larvae	α -Pinene showed larvicidal activity with an LC₅₀ of 32.09 μg/mL .	[6]
Antioxidant	H ₂ O ₂ -stimulated oxidative stress	α - and β -pinene demonstrated cytoprotective effects .	[6]

Application in Drug Discovery

The primary application of the BCHep scaffold is as a **bioisostere for meta-substituted arenes** [1]. Replacing a meta-substituted benzene ring with a BCHep can improve key drug properties.

Key Geometric and Property Advantages [1]:

- **Precise Geometry:** The bridgehead substituents of BCHeP reproduce the $\sim 120^\circ$ exit vector angle and $\sim 0^\circ$ dihedral angle of a meta-substituted benzene.
- **Improved Physicochemical Properties:** This substitution often leads to enhanced solubility, better metabolic stability, and improved membrane permeability compared to the planar aromatic ring.
- **Saturation:** The saturated nature of BCHeP reduces susceptibility to oxidative metabolism and eliminates potential toxicity associated with aromatic rings.

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To cite this document: Smolecule. [(1R)-(+)-cis-Pinane bicyclo[3.1.1]heptane structure]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1911425#1r-cis-pinane-bicyclo-3-1-1-heptane-structure>]

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